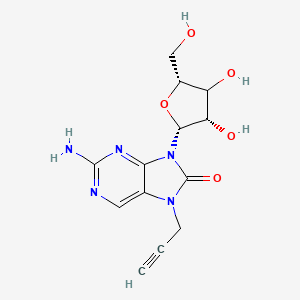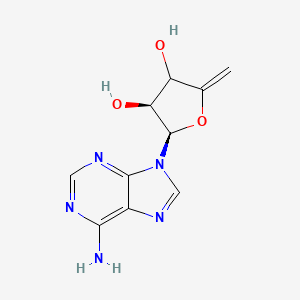
LXR|A agonist-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liver X receptor agonist-3 is a compound that targets liver X receptors, which are nuclear receptors involved in the regulation of lipid metabolism and inflammatory responses. Liver X receptors are classified into two isoforms: liver X receptor alpha and liver X receptor beta. These receptors play a crucial role in cholesterol homeostasis, fatty acid metabolism, and immune responses. Liver X receptor agonist-3 has gained attention for its potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of liver X receptor agonist-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of liver X receptor agonist-3 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Liver X receptor agonist-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of liver X receptor agonist-3 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of liver X receptor agonist-3 include derivatives with modified functional groups that enhance its binding affinity and selectivity for liver X receptors. These derivatives are further tested for their biological activity and therapeutic potential .
Applications De Recherche Scientifique
Liver X receptor agonist-3 has a wide range of scientific research applications, including:
Mécanisme D'action
Liver X receptor agonist-3 exerts its effects by binding to liver X receptors and activating their transcriptional activity. This activation leads to the upregulation of target genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory responses. The molecular targets of liver X receptor agonist-3 include ATP-binding cassette transporters, apolipoproteins, and enzymes involved in cholesterol biosynthesis .
Comparaison Avec Des Composés Similaires
Liver X receptor agonist-3 is compared with other similar compounds, such as T0901317 and GW3965, which are also liver X receptor agonists. While all these compounds share the ability to activate liver X receptors, liver X receptor agonist-3 is unique in its specific binding affinity, selectivity, and therapeutic potential. Similar compounds include:
Liver X receptor agonist-3 stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical applications .
Propriétés
Formule moléculaire |
C30H33N3O6S |
|---|---|
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H33N3O6S/c1-29(2,3)39-28(36)33-15-14-30(23-10-5-6-11-24(23)32-27(30)35)26(33)19-8-7-9-21(16-19)31-22-13-12-20(18-34)25(17-22)40(4,37)38/h5-13,16-17,26,31,34H,14-15,18H2,1-4H3,(H,32,35)/t26?,30-/m0/s1 |
Clé InChI |
YIKYKYFYFWNCSE-WSXWNZDHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@]2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)












